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Lipid-associating peptides - 91879-73-1

Lipid-associating peptides

Catalog Number: EVT-453590
CAS Number: 91879-73-1
Molecular Formula: C81H120N18O27
Molecular Weight: 1777.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Lipid-associating peptides can be classified based on their structural characteristics and functional roles:

  1. Antimicrobial Peptides: These peptides typically consist of 12 to 50 amino acids and possess a net positive charge, facilitating their interaction with negatively charged bacterial membranes. Examples include defensins and cathelicidins.
  2. Viral Fusion Peptides: Found in viral proteins, these peptides facilitate the fusion of viral membranes with host cell membranes. They often contain hydrophobic regions that promote membrane destabilization.
  3. Lipid-binding Peptides: These peptides are designed to interact specifically with lipid molecules, enhancing the stability and functionality of lipid-based drug delivery systems.
Synthesis Analysis

The synthesis of lipid-associating peptides typically involves solid-phase peptide synthesis (SPPS) or liquid-phase synthesis methods. Key techniques include:

  • Solid-Phase Peptide Synthesis: This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process involves:
    • Deprotection: Removal of protective groups from the amino acids.
    • Coupling: Activation and attachment of the next amino acid.
    • Cleavage: Detaching the peptide from the solid support after synthesis.
  • Lipid Conjugation: Post-synthesis, lipid moieties are conjugated to the peptide using strategies such as:
    • Direct Coupling: Reacting carboxylic acid groups on lipids with amine groups on peptides.
    • Click Chemistry: Utilizing bioorthogonal reactions for selective lipid attachment.

Parameters such as temperature, pH, and reaction time are critical for optimizing yields and purity during synthesis .

Molecular Structure Analysis

Lipid-associating peptides typically adopt structures that facilitate their interaction with lipid membranes:

  • Secondary Structures: Many lipid-associating peptides exhibit alpha-helical or beta-sheet conformations when bound to membranes. The presence of hydrophobic residues in these regions is crucial for membrane insertion.
  • Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues creates an amphipathic structure that enhances membrane affinity .

Molecular dynamics simulations can provide insights into how these peptides interact with lipid bilayers, revealing details about their orientation and penetration depth .

Chemical Reactions Analysis

Lipid-associating peptides participate in several key chemical reactions:

  • Membrane Insertion: The insertion of these peptides into lipid bilayers often involves hydrophobic interactions and electrostatic attractions between charged residues and lipid head groups.
  • Pore Formation: Some peptides can form pores in membranes through mechanisms like the barrel-stave or toroidal models, where they aggregate to create channels that disrupt membrane integrity .

These reactions can be influenced by factors such as peptide concentration, lipid composition, and environmental conditions (e.g., pH and ionic strength) .

Mechanism of Action

The mechanism by which lipid-associating peptides exert their effects generally involves:

  1. Electrostatic Interactions: Initial binding to negatively charged membranes via positively charged residues.
  2. Hydrophobic Insertion: Penetration into the hydrophobic core of the membrane due to the presence of hydrophobic amino acids.
  3. Membrane Disruption: Inducing structural changes in the lipid bilayer that can lead to pore formation or complete membrane disruption .

This process is vital for applications such as antimicrobial action and viral entry into host cells .

Physical and Chemical Properties Analysis

Lipid-associating peptides exhibit distinct physical and chemical properties:

  • Solubility: These peptides are often soluble in aqueous environments due to their hydrophilic regions but can partition into lipid environments due to their hydrophobic segments.
  • Stability: Factors influencing stability include temperature sensitivity, pH tolerance, and resistance to proteolytic degradation .
  • Molecular Weight: Typically ranging from 1 kDa to 5 kDa depending on the length and composition of the peptide.

Characterization techniques such as circular dichroism spectroscopy and mass spectrometry are commonly employed to analyze these properties .

Applications

Lipid-associating peptides have diverse applications in various scientific fields:

  1. Drug Delivery Systems: They enhance the targeting and uptake of therapeutic agents by facilitating their association with cellular membranes .
  2. Antimicrobial Agents: Their ability to disrupt bacterial membranes makes them potential candidates for new antibiotics .
  3. Vaccine Development: Peptides that mimic viral fusion proteins can be used in vaccine formulations to elicit immune responses against pathogens .
  4. Biotechnology Research: Understanding peptide-lipid interactions can aid in designing novel biomaterials for tissue engineering and regenerative medicine.
Mechanistic Frameworks of Peptide-Lipid Interactions

Electrostatic and Hydrophobic Binding Paradigms

Lipid-associating peptides rely on two primary forces for membrane binding: electrostatic attraction between cationic peptide residues and anionic lipid headgroups (e.g., phosphatidylglycerol in bacterial membranes), and hydrophobic interactions facilitating peptide insertion into the bilayer core. The net positive charge of antimicrobial peptides (AMPs) like magainins (+3 to +4 at physiological pH) enables selective targeting of pathogen membranes rich in acidic phospholipids, while mammalian membranes (zwitterionic phosphatidylcholine/cholesterol) remain largely unaffected [3] [6]. Hydrophobic matching further refines this interaction, where peptide hydrophobic thickness adapts to bilayer dimensions. Gramicidin experiments demonstrate this: in thin dilauroyl phosphatidylcholine (DLPC, 30.8 Å) bilayers, it stretches lipids to 32.1 Å; in thicker dimyristoyl phosphatidylcholine (DMPC, 35.3 Å), it compresses lipids to 32.7 Å [1]. This matching generates a strain field that mediates peptide-peptide attraction and membrane remodeling.

Table 1: Electrostatic Contributions of Key Lipid-Associating Peptides

PeptideNet ChargeTarget LipidsAffinity Constant (Kd)
Magainin-2+3 to +4PG, CL, LPS~10 µM
Tachyplesin I+7LPS, PG~1 µM
LOrn3 (synthetic)+3DNA (gene delivery)~0.0034 s-1 (kinetic rate)

Membrane Disruption Models: Barrel-Stave, Toroidal-Pore, and Carpet Mechanisms

Three primary models describe peptide-induced membrane permeabilization:

  • Barrel-Stave: Peptides (e.g., alamethicin) form transmembrane helical bundles creating stable pores. Lipids maintain lamellar organization, with pore diameter dictated by oligomer size. Demonstrated in X-ray diffraction studies showing defined peptide aggregates [1] [3].
  • Toroidal-Pore: Peptides (e.g., magainin-2) induce lipid monolayers to curve into transient "toroidal" pores. Lipid headgroups line the pore interior, and peptide orientation is heterogeneous. This mechanism correlates with concentration-gating: magainin requires ~50:1 peptide-to-lipid ratio for pore formation [1] [6].
  • Carpet Mechanism: Surface-accumulated peptides (e.g., tachyplesins) disrupt membrane integrity detergent-like, causing micellization without deep insertion. Dominates at high peptide densities (>100:1 P/L) [3] [6].

Table 2: Membrane Disruption Mechanisms of Archetypal Peptides

MechanismPeptide ExamplePore StabilityLipid OrganizationKey Evidence
Barrel-StaveAlamethicinHighLamellarX-ray diffraction, conductance steps
Toroidal-PoreMagainin-2TransientToroidal curvatureNeutron scattering, NMR
CarpetTachyplesin ILowMicellar fragmentsDye leakage assays, electron microscopy

Phase-Dependent Lipid Reorganization: Lamellar-to-Micellar Transitions

Peptide binding can trigger large-scale lipid phase transitions. Cationic peptides like LOrn3 (gene delivery lipid) induce lamellar-to-inverted hexagonal (HII) transitions in lipoplexes, facilitating endosomal escape via membrane fusion [4]. Similarly, AMPs like PGLa destabilize lamellar phases by generating positive curvature strain. Factors enabling this include:

  • Lipid Packing Geometry: Phosphatidylethanolamine (PE) promotes HII transitions due to small headgroup volume [3].
  • Charge Density: High peptide/lipid ratios neutralize anionic headgroups, eliminating electrostatic repulsion and enabling bilayer collapse [4].
  • Acid-Triggered Reorganization: Carbamate-containing lipoplexes (e.g., LOrn3) disassemble at endosomal pH (5.0–5.5), releasing DNA via bond cleavage [4].

Concentration-Dependent Conformational Shifts in Peptide Aggregation

Peptide behavior shifts fundamentally with concentration:

  • Sublytic Concentrations: Monomeric peptides adsorb parallel to the bilayer surface (e.g., magainin’s S-state) [6].
  • Threshold Concentration: Peptides reorient, insert, and oligomerize. Gramicidin shows concentration-dependent aggregation: in DLPC, peptide separation is 26.8 Å; in DMPC, hydrophobic mismatch drives tighter clustering (23.3 Å) [1].
  • Synergistic Pore Formation: Magainin 2 and PGLa exhibit lipid-mediated synergy—heterogeneous peptide mixing reduces the critical pore-forming concentration 10-fold. This occurs without stable peptide-peptide complexes, instead relying on mutual membrane deformation [5]. Kinetics follow exponential models (e.g., LOrn3/DNA binding: y = 1.663631 × exp(−0.003427x) + 6.278163) [4].

Table 3: Concentration-Dependent States of Lipid-Associating Peptides

Concentration RegimePeptide StateStructural FeaturesBiological Consequence
Low (P/L < 1:100)Monomeric surface adsorptionParallel to bilayer, amphipathic helixMembrane sensing
Moderate (P/L ~1:50)Oligomeric insertionTransmembrane helices, pore nucleationSelective leakage
High (P/L > 1:10)Aggregated disruptionSurface saturation, micellizationLysis, DNA release (lipoplexes)

Properties

CAS Number

91879-73-1

Product Name

Lipid-associating peptides

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C81H120N18O27

Molecular Weight

1777.9 g/mol

InChI

InChI=1S/C81H120N18O27/c1-42(2)30-55(90-77(121)60(37-101)95-67(111)49(84)36-100)72(116)86-51(18-10-12-28-82)68(112)88-53(24-26-65(107)108)70(114)92-58(33-45-20-22-47(106)23-21-45)74(118)94-59(34-46-35-85-50-17-9-8-16-48(46)50)76(120)97-63(40-104)80(124)98-62(39-103)78(122)91-56(31-43(3)4)73(117)87-52(19-11-13-29-83)69(113)89-54(25-27-66(109)110)71(115)96-61(38-102)79(123)93-57(32-44-14-6-5-7-15-44)75(119)99-64(41-105)81(125)126/h5-9,14-17,20-23,35,42-43,49,51-64,85,100-106H,10-13,18-19,24-34,36-41,82-84H2,1-4H3,(H,86,116)(H,87,117)(H,88,112)(H,89,113)(H,90,121)(H,91,122)(H,92,114)(H,93,123)(H,94,118)(H,95,111)(H,96,115)(H,97,120)(H,98,124)(H,99,119)(H,107,108)(H,109,110)(H,125,126)/t49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1

InChI Key

QOWAEJDMPSSSJP-WKNCGDISSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N

Synonyms

LAP 15
LAP 20
LAP-15
LAP-20
lipid-associating peptide
lipid-associating peptides

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N

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